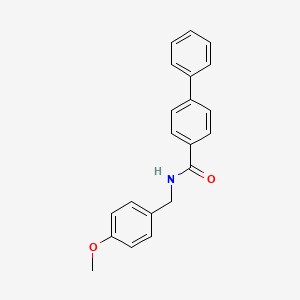![molecular formula C22H21N3O2 B11175368 N-[4-(dimethylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11175368.png)
N-[4-(dimethylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-[4-(dimethylamino)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of benzamido and dimethylamino functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of benzoyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with benzoyl chloride to form the final product. The overall reaction can be summarized as follows:
Step 1: Benzoyl chloride reacts with 4-(dimethylamino)aniline in the presence of triethylamine.
Step 2: The intermediate product is further reacted with benzoyl chloride to yield 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide.
Industrial Production Methods
In an industrial setting, the production of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-[4-(dimethylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
3-benzamido-N-[4-(dimethylamino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, the compound binds to the receptor, blocking the binding of endogenous ligands and inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N,N-dimethylbenzamide: Contains a dimethylamino group attached to the benzamide structure.
4-dimethylaminobenzamide: Similar structure with a dimethylamino group at the para position.
Uniqueness
3-benzamido-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of both benzamido and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-benzamido-N-[4-(dimethylamino)phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O2/c1-25(2)20-13-11-18(12-14-20)23-22(27)17-9-6-10-19(15-17)24-21(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
NLIYOYYGVQSCCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11175295.png)
![(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11175303.png)
![2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175304.png)
![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11175310.png)
![N-(3-ethoxypropyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11175311.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B11175317.png)

![3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175330.png)
![N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide](/img/structure/B11175333.png)
![3-fluoro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175340.png)


![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B11175374.png)
![N-(diphenylmethyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11175376.png)
